N-(5-(1,1-二氧化异噻唑烷-2-基)-2-甲基苯基)-4-乙氧基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

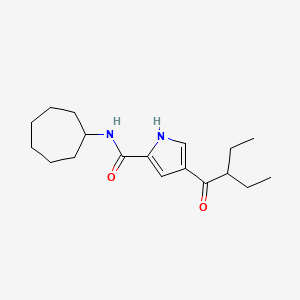

The compound N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-4-ethoxybenzamide is not directly discussed in the provided papers. However, the papers do discuss related compounds with similar functional groups and structural motifs, which can provide insights into the chemistry of the compound . The papers focus on the synthesis, properties, and biological activity of nitroaromatic compounds that can act as prodrugs, which are compounds that are metabolized inside the body to produce an active drug .

Synthesis Analysis

The synthesis of related compounds involves the formation of nitroaromatics with functionalities that allow for further reactions, such as aziridinyl groups and hydroxylamine derivatives. Paper describes the synthesis of 5-(aziridin-1-yl)-2-nitro-4-nitrosobenzamide, which involves the reaction of the active form of CB1954 with oxygen in aqueous solution. Paper details the synthesis of various reduced forms of a bioreductive drug, SN 23862, through radiolytic reduction and chemical synthesis. These methods could potentially be adapted for the synthesis of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-4-ethoxybenzamide by incorporating the appropriate isothiazolidin-2-yl and ethoxybenzamide functionalities.

Molecular Structure Analysis

The molecular structure of compounds similar to N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-4-ethoxybenzamide is characterized by the presence of nitro groups and other electron-withdrawing or electron-donating substituents that influence the reactivity and biological activity of the molecule. The presence of aziridinyl groups and hydroxylamine functionalities in the compounds discussed in the papers suggests that these groups play a crucial role in the DNA crosslinking ability and cytotoxicity of these compounds .

Chemical Reactions Analysis

The chemical reactions of the compounds studied in the papers involve reduction and intramolecular reactions. For example, the nitroso compound derived from CB1954 can be reduced to a hydroxylamine, which is necessary for its cytotoxic effects . Similarly, the novel hypoxia-selective cytotoxin SN 23862 undergoes reduction of its nitro groups to amine or hydroxylamine derivatives, which are crucial for its selective toxicity . These reactions are indicative of the types of chemical transformations that might be expected for N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-4-ethoxybenzamide, particularly if it contains nitro groups or other reducible functionalities.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds in the papers are influenced by their functional groups and molecular structure. The stability of these compounds in biological environments, their reactivity with reducing agents, and their ability to induce cytotoxicity are all important properties discussed. For instance, the stability of the hydroxylamine derivatives is a key factor in their ability to induce DNA crosslinking and cytotoxicity . These properties are relevant to the analysis of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-4-ethoxybenzamide, as similar functional groups would likely confer similar properties.

科学研究应用

抗菌应用

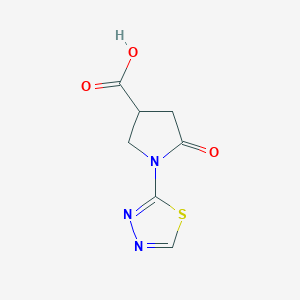

噻唑烷衍生物的合成和抗菌活性

已合成多种 N-(5-(2-(5-(芳基亚甲基)-4-氧代-3-苯基噻唑烷-2-亚甲基)肼基羰基)-4-甲基噻唑-2-基)-4-甲氧基苯甲酰胺,并分析了它们对革兰氏阳性菌和革兰氏阴性菌的体外抗菌活性。此外,还评估了它们对真菌感染的抑制作用,表明在微生物疾病的治疗中具有潜在应用 (Desai, Rajpara, & Joshi, 2013)。类似地,N-(5-苄基亚甲基-4-氧代-2-取代苯基噻唑烷-3-基)-5-((1, 3-二氧代异吲哚-2-基) 甲基)-2-羟基苯甲酰胺的衍生物已显示出有希望的抗菌和抗真菌活性,可能将它们定位为潜在的抗菌剂 (Patel & Dhameliya, 2010)。

含噻唑和噻唑烷的氟苯甲酰胺的抗菌活性

已开发出新的包含氟原子和噻唑烷结构的 5-芳基亚甲基衍生物,对各种细菌和真菌菌株表现出显着的抗菌活性。发现最终化合物中氟原子的存在对于增强抗菌功效至关重要 (Desai, Rajpara, & Joshi, 2013)。

抗癌应用

新型萘醌衍生物的合成和评估

合成了苯基氨基硫烷基-1,4-萘醌衍生物,并针对人类癌细胞系进行了评估。一些化合物表现出有效的细胞毒活性,表明作为抗癌剂的潜力。具体而言,化合物诱导癌细胞凋亡和阻滞细胞周期,展示了这些衍生物在癌症治疗中的治疗潜力 (Ravichandiran 等人,2019)。

抗癌和抗炎药剂

具有异噻唑烷二氧化物骨架的新型药剂

含有异噻唑烷二氧化物骨架和抗氧化部分的化合物已显示出对环氧合酶-2、5-脂氧合酶和白细胞介素-1 产生有效的抑制作用。这些化合物在动物关节炎模型中显示出有效性,没有溃疡性活动,将它们定位为潜在的抗关节炎候选药物 (Inagaki 等人,2000)。

作用机制

Target of Action

The primary target of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-4-ethoxybenzamide is Cyclin-dependent kinase 2 . This enzyme plays a crucial role in the regulation of the cell cycle, and its inhibition can lead to cell cycle arrest .

Mode of Action

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-4-ethoxybenzamide interacts with Cyclin-dependent kinase 2, potentially leading to its inhibition .

Biochemical Pathways

Given its target, it is likely to impact pathways related to cell cycle regulation .

Pharmacokinetics

These properties are crucial in determining the compound’s bioavailability, which is the proportion of the drug that enters circulation and can have an active effect .

Result of Action

Given its target, it is likely to result in cell cycle arrest, which could potentially lead to cell death .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-4-ethoxybenzamide . These factors can include temperature, pH, and the presence of other molecules in the environment .

属性

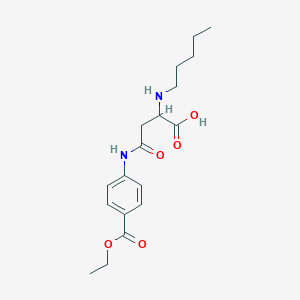

IUPAC Name |

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-4-ethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4S/c1-3-25-17-9-6-15(7-10-17)19(22)20-18-13-16(8-5-14(18)2)21-11-4-12-26(21,23)24/h5-10,13H,3-4,11-12H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGMBRGSHELVCFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)N3CCCS3(=O)=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-chlorophenyl)-6-[(E)-3-phenylprop-2-enyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2540442.png)

![N-({[(3-fluorobenzyl)oxy]imino}methyl)-2-(4-fluorophenoxy)-4-methoxynicotinamide](/img/structure/B2540443.png)

![(2E)-3-[(Z)-[(2E)-1-(4-methylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-ylidene]amino]but-2-enenitrile](/img/structure/B2540449.png)

![2-[6-(4-Fluorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2540455.png)

methyl 6-chloropyridine-3-carboxylate](/img/structure/B2540456.png)

![4-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)-3,5-dimethylisoxazole](/img/structure/B2540457.png)